molecular formula C13H14N2O4S B2880349 N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396555-67-1

N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No. B2880349
CAS RN: 1396555-67-1
M. Wt: 294.33
InChI Key: JJDYVWRZVXVRDF-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Anticancer Activity

The benzodioxole moiety is a common feature in molecules with anticancer properties. Research indicates that compounds with this structure can be synthesized and evaluated for their effectiveness against various cancer cell lines . For instance, derivatives of benzodioxole have been designed to target prostate, pancreatic, and acute lymphoblastic leukemia cells. These compounds may work by causing cell cycle arrest and inducing apoptosis, which are key mechanisms in cancer treatment .

Auxin Receptor Agonists

Benzodioxole derivatives have been explored as potent auxin receptor agonists . These compounds can promote root growth in plants, which is crucial for crop production. By enhancing root-related signaling responses, these agonists can significantly improve the development of root systems in agricultural settings .

Organic Synthesis

The compound can be used as an intermediate in organic synthesis. It can undergo various reactions, such as the Claisen–Schmidt condensation, to form chalcones and other heterocyclic compounds with diverse biological activities . This versatility makes it valuable for synthesizing a wide range of organic molecules.

Pharmacological Activities

Benzodioxole derivatives exhibit a broad spectrum of pharmacological activities. They have been reported to possess anti-cancer, anti-infective, anti-diabetic, and antioxidant activities . These properties make them suitable for further exploration in drug development and therapeutic applications.

Spectroscopic Investigations

The compound’s structure allows for detailed spectroscopic investigations, which are essential in understanding its electronic and molecular properties . These studies can provide insights into the compound’s reactivity and potential uses in various scientific fields.

Design and Synthesis of Novel Molecules

The benzodioxole core is a valuable scaffold for the design and synthesis of novel molecules with potential therapeutic applications. By modifying the core structure and adding various substituents, researchers can create new compounds with unique biological activities .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c16-12-3-4-20-6-9(15-12)13(17)14-8-1-2-10-11(5-8)19-7-18-10/h1-2,5,9H,3-4,6-7H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDYVWRZVXVRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide

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